

Metal-Free Pathways to Benzylic Sulfides: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzyl ethyl sulfide*

Cat. No.: *B1619846*

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The synthesis of benzylic sulfides, a key structural motif in numerous pharmaceuticals and biologically active compounds, has traditionally relied on methods employing transition metal catalysts. However, the drive towards greener, more sustainable, and cost-effective chemical processes has spurred the development of innovative metal-free alternatives. These approaches circumvent issues associated with metal contamination of the final products, a critical consideration in drug development. This document provides detailed application notes and experimental protocols for several prominent metal-free methods for the synthesis of benzylic sulfides.

Electrochemically Driven C–S Cross-Coupling

This method offers an environmentally friendly and mild route to benzylic thioethers through a C–S radical-radical cross-coupling reaction. The reaction proceeds at room temperature in the open air, avoiding the need for transition metals, external reducing agents, or sacrificial anodes.^{[1][2][3]}

Data Presentation

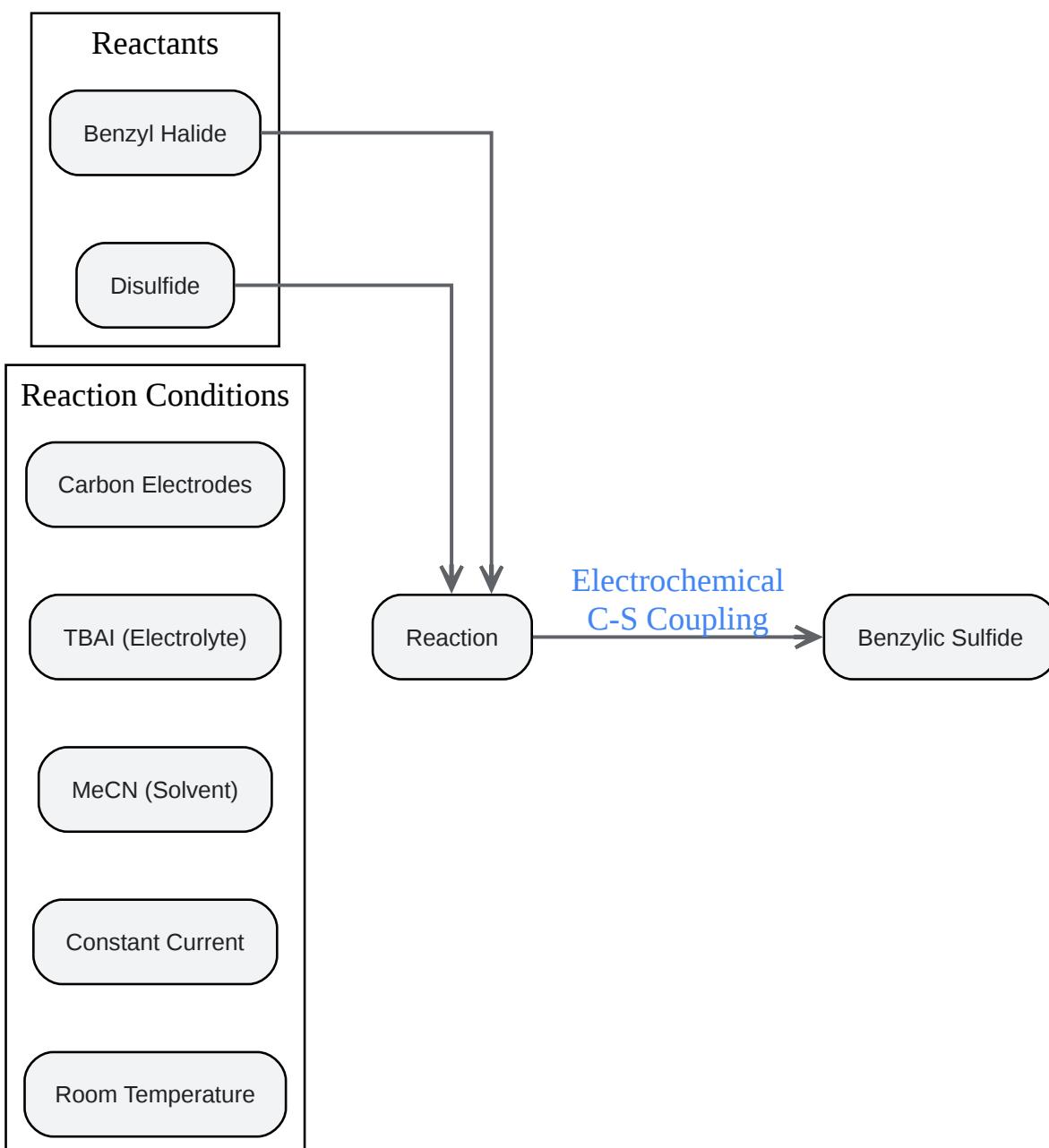
Entry	Benzyl Halide	Disulfide	Product	Yield (%)
1	Benzyl bromide	Diphenyl disulfide	Benzyl phenyl sulfide	95
2	4-Methylbenzyl bromide	Diphenyl disulfide	4-Methylbenzyl phenyl sulfide	92
3	4-Methoxybenzyl bromide	Diphenyl disulfide	4-Methoxybenzyl phenyl sulfide	88
4	4-Chlorobenzyl bromide	Diphenyl disulfide	4-Chlorobenzyl phenyl sulfide	90
5	Benzyl bromide	Dibenzyl disulfide	Dibenzyl sulfide	85
6	Benzyl bromide	Di-p-tolyl disulfide	Benzyl p-tolyl sulfide	93

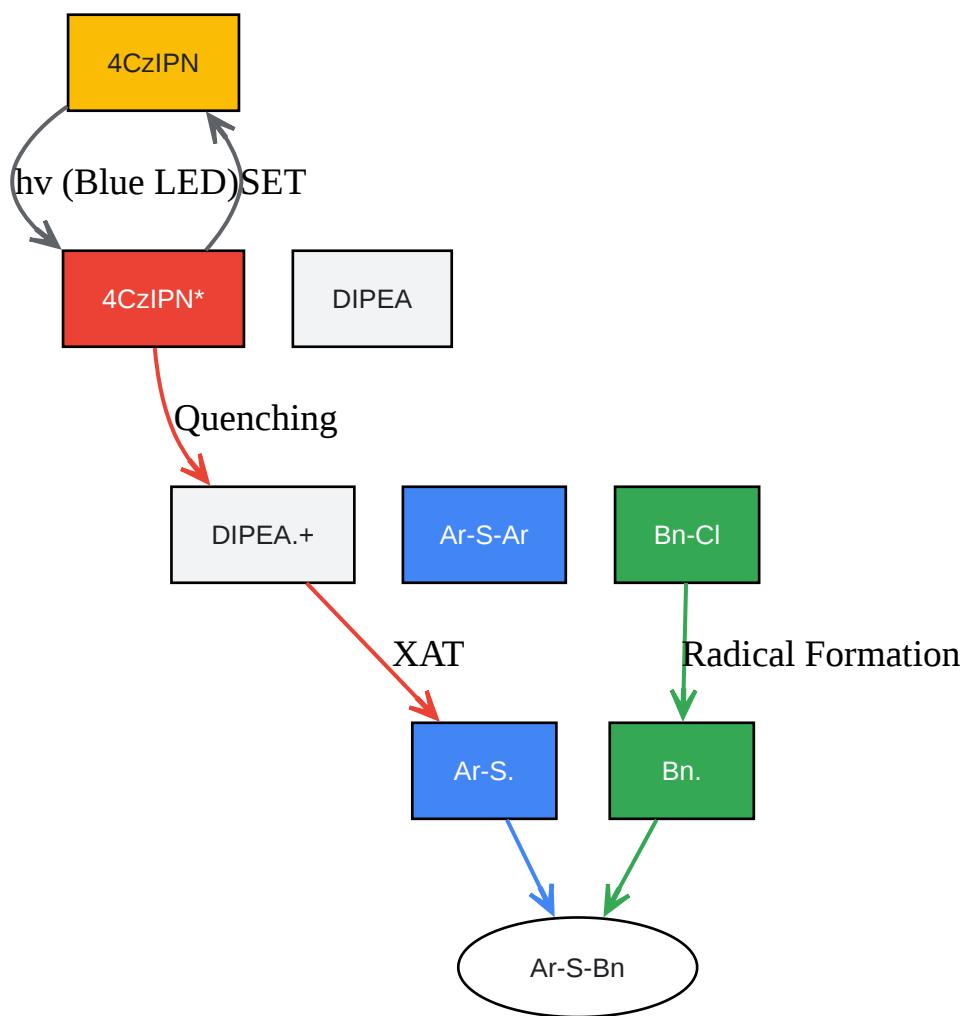
Experimental Protocol

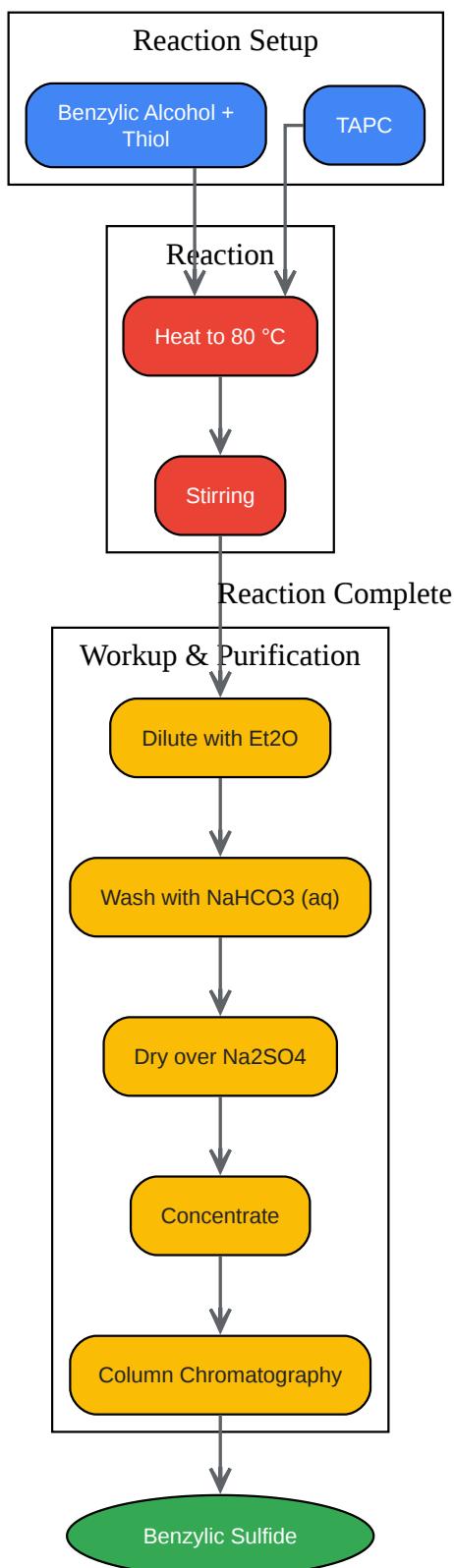
General Procedure for Electrochemical Synthesis of Benzylic Thioethers:[1]

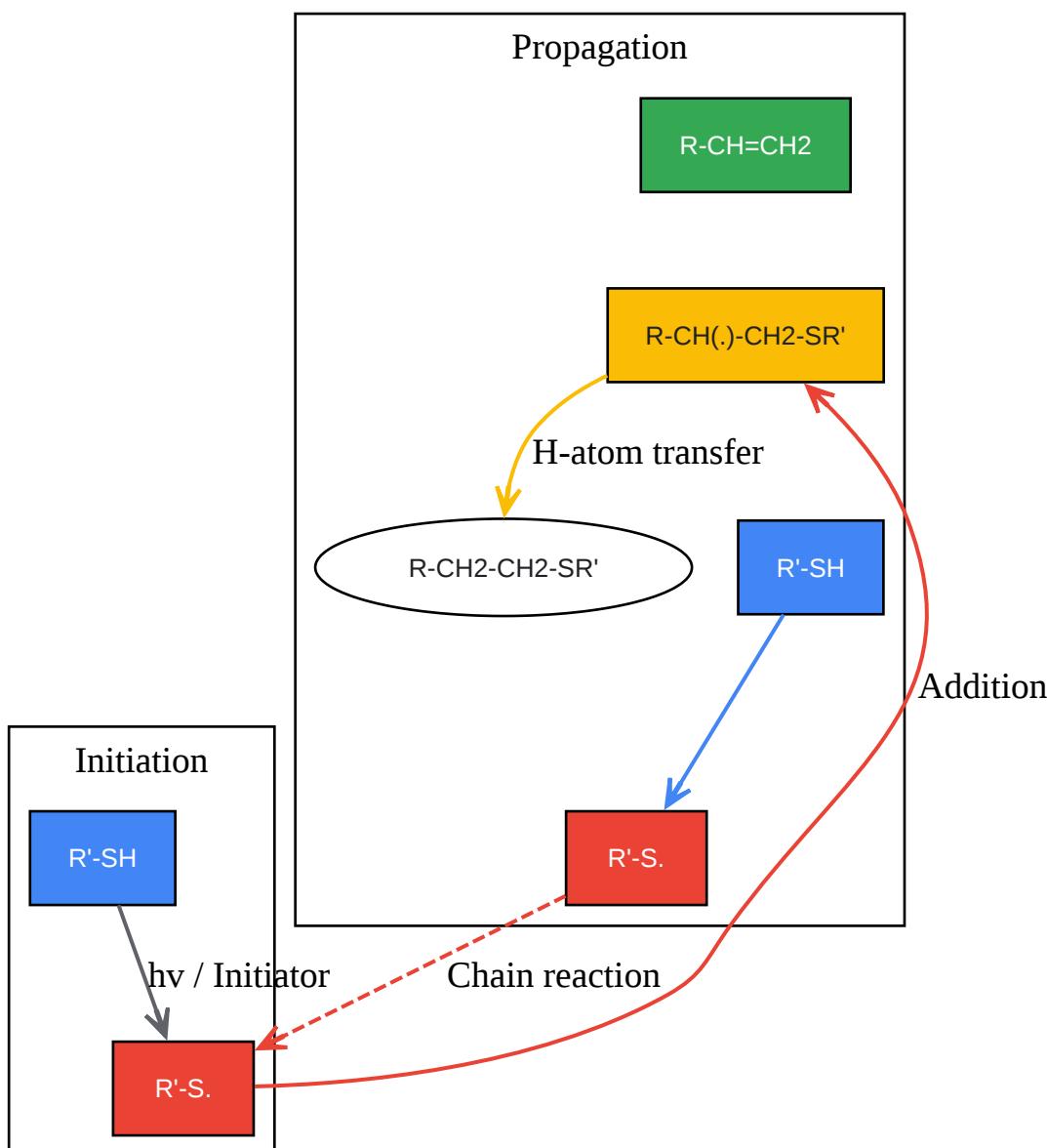
- To an undivided electrochemical cell equipped with a carbon plate anode and a carbon plate cathode, add the benzyl halide (0.5 mmol, 1.0 equiv.), disulfide (0.3 mmol, 0.6 equiv.), and tetrabutylammonium iodide (TBAI, 0.25 mmol, 0.5 equiv.).
- Add acetonitrile (MeCN, 5.0 mL) as the solvent.
- Stir the mixture at room temperature under a constant current of 10 mA.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired benzylic sulfide.

Logical Relationship Diagram









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References

- 1. Electrochemically driven metal-free synthesis of benzylic thioethers via C–S cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Electrochemically driven metal-free synthesis of benzylic thioethers *< i>via* C–S cross-coupling [ouci.dntb.gov.ua]
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